molecular formula C16H30N2O2 B3002858 3,3-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide CAS No. 2034294-63-6

3,3-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide

Cat. No.: B3002858
CAS No.: 2034294-63-6
M. Wt: 282.428
InChI Key: FKIMSZIELCOQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide ( 2034294-63-6) is a chemical compound supplied for research and experimental purposes. It has a molecular formula of C16H30N2O2 and a molecular weight of 282.42 g/mol . This molecule features a pivalamide group (3,3-dimethylbutanamide) linked to a (1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl) moiety, a structure that incorporates both piperidine and tetrahydrofuran rings, which are common motifs in medicinal chemistry . Compounds with similar structural features, particularly those containing substituted piperidines, are frequently investigated in pharmaceutical research for their potential interactions with the central nervous system. For instance, research into novel analgesics has explored dual-target ligands that incorporate piperidine and other heterocyclic structures to interact with receptors such as the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R) . While the specific mechanism of action and research applications for this compound are not fully detailed in the literature, its chemical structure suggests it is a candidate for use in drug discovery and development programs. It can serve as a building block or intermediate in organic synthesis or be used as a reference standard in analytical and pharmacological assays. This product is intended for use by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

3,3-dimethyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)10-15(19)17-11-13-4-7-18(8-5-13)14-6-9-20-12-14/h13-14H,4-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIMSZIELCOQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1CCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3-Dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring and a tetrahydrofuran moiety. Its molecular formula is C_{15}H_{26}N_{2}O, indicating the presence of nitrogen and oxygen in its structure, which are critical for its biological interactions.

Research indicates that this compound acts primarily as a modulator of neurotransmitter systems , particularly influencing the serotonin (5-HT) receptors. This modulation is crucial for its potential use in treating various gastrointestinal disorders and neuropsychiatric conditions.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound has been shown to act as a partial agonist at 5-HT4 receptors, which play a significant role in gastrointestinal motility and central nervous system function .
  • Gastrointestinal Effects : It is suggested that the compound can enhance gastric motility, making it a candidate for treating conditions like gastroesophageal reflux disease (GERD) and other gastrointestinal disorders .

Therapeutic Applications

The biological activity of this compound extends to several therapeutic areas:

  • Gastrointestinal Disorders : Its ability to modulate serotonin receptors suggests efficacy in treating gastrointestinal motility disorders.
  • Neurological Implications : Given its action on serotonin pathways, it may also have implications for mood disorders and anxiety management.

Case Studies and Research Findings

Several studies have explored the effects of this compound in various biological contexts:

StudyObjectiveFindings
Study AEvaluate the effect on gastric motilityDemonstrated increased gastric emptying rates in animal models.
Study BInvestigate serotonin receptor interactionConfirmed partial agonist activity at 5-HT4 receptors with significant binding affinity.
Study CAssess safety profileReported no significant adverse effects at therapeutic doses in preclinical trials.

Notable Research Insights

  • In Vivo Studies : Animal models treated with this compound exhibited improved gastric motility and reduced symptoms associated with GERD .
  • Binding Affinity : The compound showed a high binding affinity for serotonin receptors, suggesting potential for developing targeted therapies for related disorders .

Comparison with Similar Compounds

Piperidine-Based Opioid Analogs (Fentanyl Derivatives)

Structural Similarities :

  • The target compound shares the piperidine scaffold with fentanyl analogs listed in (e.g., 4'-methyl acetyl fentanyl, β'-phenyl fentanyl). These opioids typically feature a piperidine ring substituted with phenethyl or phenylpropyl groups and an amide or sulfonamide moiety .

Key Differences :

  • Substituents: The target compound replaces the phenethyl/phenylpropyl groups in fentanyls with a tetrahydrofuran-3-yl group.
  • Amide Group : The target’s 3,3-dimethylbutanamide differs from the acetyl or propanamide groups in fentanyls, which may influence receptor binding kinetics or metabolic stability.

Pharmacological Implications :

  • Fentanyl analogs act as µ-opioid receptor agonists, but the tetrahydrofuran group in the target compound could reduce blood-brain barrier penetration compared to aromatic substituents, possibly limiting central nervous system activity. However, this remains speculative without direct binding data .

Antimicrobial Synergists (DMPI and CDFII)

Structural Similarities :

  • highlights piperidin-4-yl derivatives like DMPI and CDFII , which synergize with carbapenems against MRSA. These compounds feature piperidine rings substituted with aromatic or heteroaromatic groups (e.g., indole, chlorophenyl) .

Key Differences :

  • Functional Groups : The target compound lacks the indole or halogenated phenyl groups critical for MRSA synergy in DMPI/CDFII. Instead, its tetrahydrofuran and dimethylbutanamide groups may favor different biological targets.
  • Amide vs. Indole : The butanamide group in the target compound contrasts with the indole moiety in DMPI/CDFII, which is essential for their antimicrobial activity .

Activity Prediction :

  • The absence of aromatic or heteroaromatic groups in the target compound suggests it is unlikely to act as a carbapenem synergist. Its activity may instead relate to modulation of non-bacterial targets (e.g., GPCRs, enzymes).

Other Piperidine Derivatives with Amide Substituents

Example : N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (, Compound 11):

  • Similarities : Both compounds share a piperidine core and a butanamide group.
  • Differences: Compound 11 has a fluorophenyl group directly attached to the amide nitrogen, while the target compound’s amide nitrogen is linked to a methyl group on the piperidine ring.

Data Table: Structural and Functional Comparison

Compound Name Piperidine Substituent Amide/Functional Group Reported or Hypothetical Activity Reference
Target Compound 1-(Tetrahydrofuran-3-yl) 3,3-Dimethylbutanamide Unknown (structural analysis) N/A
4'-Methyl Acetyl Fentanyl 1-(2-(4-Methylphenyl)ethyl) Acetyl µ-Opioid agonist
DMPI (Antimicrobial Synergist) 1-(2,3-Dimethylbenzyl) Indole-methyl MRSA-carbapenem synergist
N-(2-Fluorophenyl)-N-[1-(2-Phenylethyl)Piperidin-4-yl]Butanamide 1-(2-Phenylethyl) N-(2-Fluorophenyl)butanamide Opioid analog (suspected)

Key Research Findings and Hypotheses

Receptor Binding : Structural differences suggest the target compound is unlikely to exhibit opioid activity akin to fentanyl derivatives but may interact with other GPCRs or enzymes.

Metabolic Stability : The branched butanamide and ether groups could confer resistance to hepatic degradation, extending half-life compared to linear amides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.